3-アミノ-4-(メチルアミノ)安息香酸塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

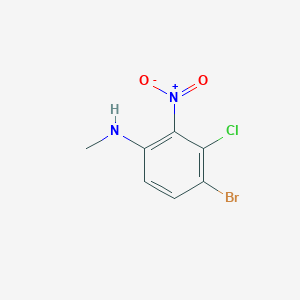

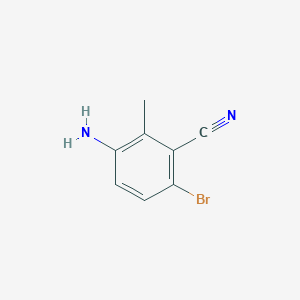

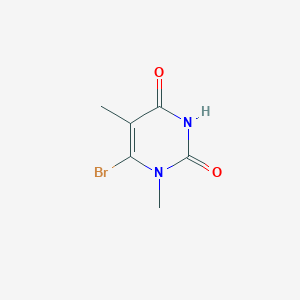

3-Amino-4-(methylamino)benzoic acid hydrochloride is a chemical compound with the CAS Number: 1624607-59-5 . It has a molecular weight of 202.64 . The IUPAC name for this compound is 3-amino-4-(methylamino)benzoic acid hydrochloride .

Molecular Structure Analysis

The molecular formula of 3-Amino-4-(methylamino)benzoic acid hydrochloride is C8H10N2O2 . The structure includes a benzene ring substituted with an amino group, a methylamino group, and a carboxylic acid group .Physical And Chemical Properties Analysis

3-Amino-4-(methylamino)benzoic acid hydrochloride is a powder at room temperature . It has a molecular weight of 166.18 g/mol . The compound has a topological polar surface area of 75.4 Ų, indicating its polarity .科学的研究の応用

化学的性質

“3-アミノ-4-(メチルアミノ)安息香酸塩酸塩”は分子量202.64を持ち、そのIUPAC名は3-amino-4-(methylamino)benzoic acid hydrochlorideです . 室温では粉末です .

安全情報

この化合物はGHS07に分類され、信号語は警告です . 関連する危険性フレーズはH315、H319、およびH335です . 予防措置にはP261、P264、P271、P280、P302+P352、P304+P340、P305+P351+P338、P312、P332+P313、P337+P313、P362、P403+P233、P405、およびP501が含まれます .

ペプチド合成

“3-アミノ-4-(メチルアミノ)安息香酸塩酸塩”はペプチド合成に使用されます . これは溶液相ペプチド合成に適しています .

ペプチドの環化

この化合物はペプチドの環化に使用されます . 環状ペプチドは、その特異的な結合特性、小分子と比較したより大きな表面積、および容易でモジュール式の合成アクセス可能性により、創薬においてますます重要になっています .

プレ活性化カップリング溶液

“3-アミノ-4-(メチルアミノ)安息香酸塩酸塩”はプレ活性化カップリング溶液の調製に使用されます . たとえば、DMF中のHATUに溶解し、i-Pr2NEtを加えることができます .

作用機序

Target of Action

It is known that this compound is used in the synthesis of cyclic peptides , which are known for their specific binding properties to various biological targets.

Mode of Action

It is used in the synthesis of cyclic peptides , which interact with their targets by fitting into specific binding sites, thereby modulating the activity of the target proteins.

Biochemical Pathways

Cyclic peptides, which can be synthesized using this compound, are known to affect various biochemical pathways depending on their specific targets .

Result of Action

As a precursor in the synthesis of cyclic peptides , it contributes to the biological activities of these peptides, which can range from antimicrobial to anticancer effects, depending on the specific peptide sequence.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

生化学分析

Biochemical Properties

3-Amino-4-(methylamino)benzoic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in peptide synthesis, such as those used in on-resin peptide cyclization . These interactions often involve binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of 3-Amino-4-(methylamino)benzoic acid hydrochloride on cells are diverse and significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific proteins can lead to changes in the phosphorylation status of signaling molecules, thereby altering signal transduction pathways. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of various mRNAs and proteins within the cell .

Molecular Mechanism

At the molecular level, 3-Amino-4-(methylamino)benzoic acid hydrochloride exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access . Additionally, it can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-4-(methylamino)benzoic acid hydrochloride can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time when exposed to light or heat . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-Amino-4-(methylamino)benzoic acid hydrochloride vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished or harmful outcomes.

Metabolic Pathways

3-Amino-4-(methylamino)benzoic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For instance, it may undergo hydroxylation or methylation reactions, leading to the formation of metabolites with different biochemical properties . These metabolic pathways can influence the compound’s overall activity and effectiveness in biological systems.

Transport and Distribution

The transport and distribution of 3-Amino-4-(methylamino)benzoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can affect its activity and function, as it may accumulate in certain tissues or organelles, leading to localized effects.

Subcellular Localization

The subcellular localization of 3-Amino-4-(methylamino)benzoic acid hydrochloride is an important aspect of its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.

特性

IUPAC Name |

3-amino-4-(methylamino)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-10-7-3-2-5(8(11)12)4-6(7)9;/h2-4,10H,9H2,1H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXWLRFASNWVDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1382113.png)

![2-Bromonaphtho[2,3-b]benzofuran](/img/structure/B1382123.png)

![3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1382126.png)

![1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1382127.png)

![N,N'-Bis[2-(phenylthio)phenyl]urea](/img/structure/B1382128.png)